molecular formula C10H13N3 B12967337 3-(Hydrazinylmethyl)-2-methyl-1H-indole

3-(Hydrazinylmethyl)-2-methyl-1H-indole

Cat. No.: B12967337
M. Wt: 175.23 g/mol
InChI Key: UWTPXDWVQIODKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydrazinylmethyl)-2-methyl-1H-indole (CAS: Not publicly available

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl)methylhydrazine

InChI

InChI=1S/C10H13N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-5,12-13H,6,11H2,1H3

InChI Key

UWTPXDWVQIODKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-2-methyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylindole.

    Formylation: The 3-position of 2-methylindole is formylated using a Vilsmeier-Haack reaction to introduce a formyl group.

    Hydrazine Addition: The formyl group is then reacted with hydrazine hydrate to form the hydrazinylmethyl group.

Industrial Production Methods

While specific industrial production methods for 3-(Hydrazinylmethyl)-2-methyl-1H-indole are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of hydrazones or primary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its indole core.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-2-methyl-1H-indole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.

    DNA Intercalation: The indole core can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or other signaling molecules.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Indole derivatives with varying 3-position substituents exhibit distinct physical and chemical behaviors. Key analogues include:

Table 1: Comparison of 3-Substituted 2-Methyl-1H-indole Derivatives
Compound Name Substituent at 3-Position Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
3-(3-Bromobenzoyl)-2-methyl-1H-indole Aroyl (3-Bromobenzoyl) 243–244 94 IR: C=O stretch; NMR: Aromatic protons
3-(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole Oxadiazole ring 248 87 IR: NH stretches; NMR: Multiple aromatic signals
3-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-2-methyl-1H-indole Triazole ring 220 82 IR: NH stretches; MS: m/z 306 (M⁺)
3-[(3-Methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole Hydrazone-pyrazole hybrid 328 84 IR: 2C=O stretches; NMR: Hydrazone-NH at δ13.11
3-(2-(4-Methoxyphenyl)-4H-chromen-4-yl)-2-methyl-1H-indole Chromene moiety Not reported Not reported NMR: Complex aromatic coupling

Key Observations:

  • Aroyl Derivatives (e.g., 3-Bromobenzoyl): High yields (up to 94%) and elevated melting points (243–260°C) due to strong intermolecular interactions from halogenated aryl groups .
  • Heterocyclic Derivatives (Oxadiazole/Triazole): Moderate to high yields (82–87%) and distinct NH stretching in IR spectra. Triazole derivatives (e.g., compound 15b) show strong mass spectral peaks (m/z 306) .
  • Hydrazone-Pyrazole Hybrids: Exceptionally high melting points (328°C), attributed to extensive hydrogen bonding from hydrazone NH groups .
  • Chromene Derivatives: Exhibit complex NMR splitting patterns due to extended conjugation .

Structural and Functional Implications

  • Hydrazinylmethyl vs. Aroyl Groups: Hydrazinyl groups may improve solubility in polar solvents compared to hydrophobic aroyl substituents. However, they could reduce thermal stability due to lower molecular symmetry.
  • Heterocyclic vs. Alkyl groups (e.g., allyl in ) favor lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.